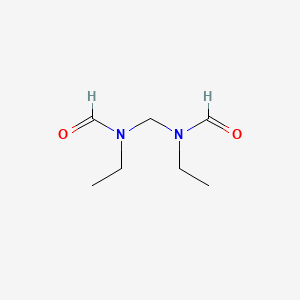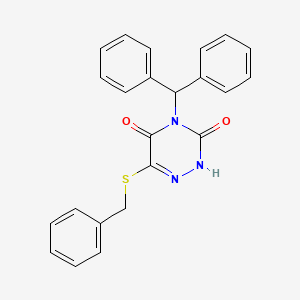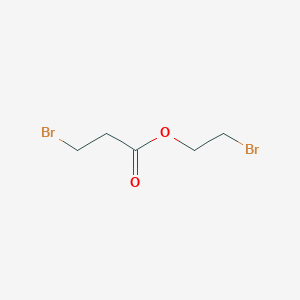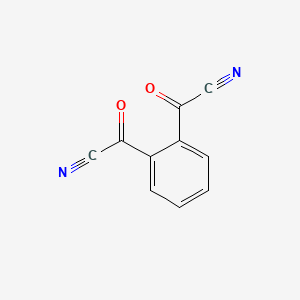
n,n'-Methanediylbis(n-ethylformamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n’-Methanediylbis(n-ethylformamide) is an organic compound with the molecular formula C6H12N2O2 It is a derivative of formamide, where two formamide groups are linked by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-Methanediylbis(n-ethylformamide) typically involves the reaction of ethylamine with formaldehyde and formic acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions generally include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of n,n’-Methanediylbis(n-ethylformamide) may involve continuous flow reactors to ensure consistent quality and high yield. The process would include the precise control of reactant concentrations, temperature, and pressure to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
n,n’-Methanediylbis(n-ethylformamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The formamide groups can participate in substitution reactions, where other functional groups replace the formamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
n,n’-Methanediylbis(n-ethylformamide) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which n,n’-Methanediylbis(n-ethylformamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n,n-Dimethylformamide: A similar compound with two methyl groups instead of ethyl groups.
n,n-Diethylformamide: Another related compound with two ethyl groups but without the methylene bridge.
n-Methylformamide: A simpler formamide derivative with a single methyl group.
Uniqueness
n,n’-Methanediylbis(n-ethylformamide) is unique due to the presence of the methylene bridge linking two formamide groups, which imparts distinct chemical properties and reactivity compared to its simpler counterparts. This structural feature allows for specific interactions and applications that are not possible with other formamide derivatives.
Eigenschaften
CAS-Nummer |
5441-41-8 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
N-ethyl-N-[[ethyl(formyl)amino]methyl]formamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-8(6-10)5-9(4-2)7-11/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
YNIMIEDARPMFJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CN(CC)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)




![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)




